3-(4-Phenylpiperazin-1-yl)pyrazin-2-amine
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Overview
Description
3-(4-Phenylpiperazin-1-yl)pyrazin-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a phenylpiperazine moiety, making it a versatile molecule for medicinal chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylpiperazin-1-yl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with phenylpiperazine. One common method includes the nucleophilic substitution reaction where a halogenated pyrazine reacts with phenylpiperazine under basic conditions. The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and can be scaled up to meet commercial demands. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenylpiperazin-1-yl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially when the pyrazine ring is halogenated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or DMSO as a base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce amine derivatives. Substitution reactions typically result in the replacement of halogen atoms with nucleophiles such as amines or thiols .
Scientific Research Applications
3-(4-Phenylpiperazin-1-yl)pyrazin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Phenylpiperazin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to increased levels of acetylcholine in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A derivative used in anti-tubercular research.
Uniqueness
3-(4-Phenylpiperazin-1-yl)pyrazin-2-amine stands out due to its specific substitution pattern on the pyrazine ring, which imparts unique electronic and steric properties. These characteristics make it particularly suitable for applications in medicinal chemistry and as a biochemical probe .
Properties
CAS No. |
190440-38-1 |
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Molecular Formula |
C14H17N5 |
Molecular Weight |
255.32 g/mol |
IUPAC Name |
3-(4-phenylpiperazin-1-yl)pyrazin-2-amine |
InChI |
InChI=1S/C14H17N5/c15-13-14(17-7-6-16-13)19-10-8-18(9-11-19)12-4-2-1-3-5-12/h1-7H,8-11H2,(H2,15,16) |
InChI Key |
YNRZGKMTPRMIHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3N |
Origin of Product |
United States |
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